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Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of
class | histone deacetylases (HDACSs), specifically targeting HDAC1, HDAC2, and HDAC3.[1]
[2] By altering chromatin structure and gene expression, Entinostat triggers a range of anti-
tumor effects, including cell cycle arrest, apoptosis, and the modulation of key signaling
pathways.[3][4] Its therapeutic potential has been investigated across a wide spectrum of
malignancies, both as a monotherapy and in combination with other anticancer agents.[3][5][6]
This guide provides a comparative overview of Entinostat's effects on various cancer cell lines,
supported by experimental data and detailed methodologies.

Mechanism of Action

Entinostat's primary mechanism involves the inhibition of class | HDACs, leading to the
hyperacetylation of histone proteins.[4] This relaxes the chromatin structure, allowing for the
transcriptional reactivation of silenced tumor suppressor genes, such as the cyclin-dependent
kinase inhibitor p21.[3][7] Beyond histones, Entinostat also influences the acetylation status of
non-histone proteins, thereby modulating various cellular processes critical to cancer
progression like cell cycle regulation and apoptosis.[3] Furthermore, it has been shown to
enhance the efficacy of chemotherapy, targeted therapies, and immunotherapy by modulating
the tumor microenvironment and reducing the expression of proteins involved in drug
resistance.[3][8]
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Comparative Efficacy of Entinostat: In Vitro Studies

The anti-proliferative activity of Entinostat varies significantly across different cancer cell lines.

The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: Entinostat IC50 Values in Various Cancer Cell

Lines
Cancer Type Cell Line(s) IC50 Concentration Reference(s)
HDAC1, HDAC?2, 243 nM, 453 nM, 248
HDAC Enzymes [11[2]
HDAC3 nM
Rituximab-sensitive &
B-Cell Lymphoma ] ] 0.5-1.0uM [7]
-resistant lines
Leukemia MOLT-4 0.45 pM [2]
) Varies; synergistic
Lung Cancer SCLC cell lines ] [819]
with chemotherapy
MCF-7, MDA-MB-231,  Synergistic with
Breast Cancer o [10]
MDA-MB-468 capecitabine
Oral Squamous Cell
_ WSU-HN6 0.54 uM [11]
Carcinoma
WSU-HN12 23.31 M [11]
Rhabdomyosarcoma Rh41 265 nM [12]
Rh18 840 nM [12]
Rh30 1110 nM [12]
_ PANC-1, SUIT2, Dose-dependent
Pancreatic Cancer o [13][14]
BxPC-3, etc. inhibition (0-100 pM)
) IC50 between 41.5
Ovarian Cancer A2780 [15]
nM -4.71 pM
IC50 between 41.5
Colon Cancer HT-29 [15]
nM -4.71 uM
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.cancer-research-network.com/2024/12/25/entinostat-is-a-hdac-inhibitor-for-kinds-of-cancers-research/
https://www.medchemexpress.com/Entinostat.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5802357/
https://www.medchemexpress.com/Entinostat.html
https://pubmed.ncbi.nlm.nih.gov/37725585/
https://aacrjournals.org/clincancerres/article/29/22/4644/729958/Entinostat-Enhances-the-Efficacy-of-Chemotherapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC10866629/
https://deepblue.lib.umich.edu/bitstream/handle/2027.42/162762/jop13039_am.pdf?sequence=1
https://deepblue.lib.umich.edu/bitstream/handle/2027.42/162762/jop13039_am.pdf?sequence=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6685061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6685061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6685061/
https://www.targetmol.com/compound/entinostat
https://www.researchgate.net/figure/Antiproliferative-activity-of-entinostat-PANC-1-MIA-PaCa-2-BxPC3-CFPAC-1-SUIT2-and_fig1_318074523
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cellular and Molecular Effects

Entinostat's impact extends beyond simple proliferation inhibition to inducing profound changes
in cell cycle progression and apoptosis.

Cell Cycle Arrest

A common outcome of Entinostat treatment is the induction of cell cycle arrest. However, the
specific phase of arrest can differ between cancer types.

e GO/G1 Arrest: In B-cell ymphoma, oral squamous cell carcinoma (OSCC), and Ewing
sarcoma cell lines, Entinostat treatment leads to an accumulation of cells in the GO/G1
phase.[7][11][16] This arrest is frequently mediated by the upregulation of the tumor
suppressor protein p21.[7][11][16]

o S-Phase Arrest: Conversely, in small cell lung cancer (SCLC), Entinostat in combination with
chemotherapy was found to induce a shift towards S-phase arrest, enhancing DNA damage
and the overall therapeutic effect.[8][9]

Table 2: Comparative Effects on Cell Cycle and
Apoptosis
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Key Molecular

Cancer Type Cell Line(s) Primary Effect Reference(s)
Changes
B-Cell - G1 Arrest,
Raji, RL, U2932 _ 1 p21, | Bel-XL [71117]
Lymphoma Apoptosis
Oral Squamous WSU-HNSG, GO0/G1 Arrest,
] ) t p21, + ROS [11]
Cell Carcinoma WSU-HN12 Apoptosis
] TC-71, CHLA- G1 Arrest, 1 p21, | Cyclin
Ewing Sarcoma ) [16]
258 Apoptosis D1, + ROS
Small Cell Lung H841, other S-Phase Arrest Altered DNA (81[9]
Cancer SCLC lines (in combo) damage repair
1 p75NTR,
Hepatocellular ) o
Huh-7, HCCLM3  Apoptosis Activation of [1]

Carcinoma

JNK/P38 MAPK

Breast Cancer
(TNBC)

MDA-MB-231

Reversal of EMT

+ E-cadherin, |

Twist, | Snail

[4]

Signaling Pathways Modulated by Entinostat

Entinostat's anti-cancer activity is mediated through the modulation of several key signaling

pathways. The diagrams below illustrate these mechanisms.
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Experimental Workflow for Entinostat Evaluation
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Caption: General workflow for assessing Entinostat's in vitro effects.
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Caption: Entinostat induces G1 arrest via p21 upregulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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